molecular formula C19H25N3O5 B7717712 N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7717712
M. Wt: 375.4 g/mol
InChI Key: SXSNCXSTCFMWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When it binds to the receptor, it activates a signaling pathway that leads to various physiological and biochemical effects. These effects include changes in neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, its psychoactive effects may limit its use in certain types of experiments, and its complex synthesis method may make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research involving N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the long-term effects of cannabinoids on the brain and other parts of the body. Additionally, there is a need for further research into the safety and efficacy of N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and other synthetic cannabinoids.

Synthesis Methods

N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis method is complex and requires a high level of expertise in organic chemistry. The compound is typically synthesized in small quantities for research purposes.

Scientific Research Applications

N-cyclopentyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors and can activate them at low concentrations. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoids.

properties

IUPAC Name

N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-24-14-10-12(11-15(25-2)18(14)26-3)19-21-17(27-22-19)9-8-16(23)20-13-6-4-5-7-13/h10-11,13H,4-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNCXSTCFMWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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